molecular formula C17H19BrN4O2 B14698122 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide CAS No. 21271-21-6

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide

Cat. No.: B14698122
CAS No.: 21271-21-6
M. Wt: 391.3 g/mol
InChI Key: NADLOUKASJSMIH-UHFFFAOYSA-N
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Description

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of pyrazinopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrobromide salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide typically involves multi-step organic reactions. The process may start with the formation of the pyrazinopyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the dimethylaminoethoxy and phenyl groups through substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted pyrazinopyrimidines: Compounds with phenyl groups attached to the pyrazinopyrimidine core.

Uniqueness

The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-dimethylaminoethoxy)-3-phenyl-, hydrobromide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

21271-21-6

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide

InChI

InChI=1S/C17H18N4O2.BrH/c1-20(2)10-11-23-16-15(13-6-4-3-5-7-13)17(22)21-9-8-18-12-14(21)19-16;/h3-9,12H,10-11H2,1-2H3;1H

InChI Key

NADLOUKASJSMIH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3.Br

Origin of Product

United States

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